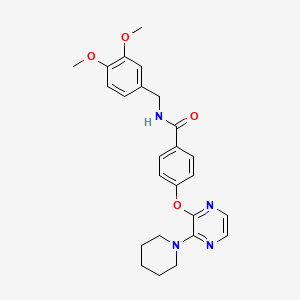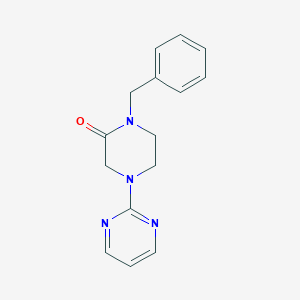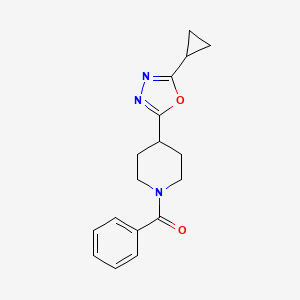![molecular formula C16H25N3O2 B3015755 tert-Butyl [4-(pyridin-2-yl)piperidin-4-yl]methylcarbamate CAS No. 1774896-55-7](/img/structure/B3015755.png)
tert-Butyl [4-(pyridin-2-yl)piperidin-4-yl]methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl [4-(pyridin-2-yl)piperidin-4-yl]methylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. It is a carbamate derivative that is synthesized through a multi-step process.
Scientific Research Applications
Synthesis and Intermediate Applications
- "tert-Butyl [4-(pyridin-2-yl)piperidin-4-yl]methylcarbamate" is utilized as an intermediate in the synthesis of biologically active compounds. For instance, its derivatives have been synthesized as intermediates for crizotinib, an anticancer drug, showcasing its relevance in pharmaceutical chemistry (D. Kong et al., 2016).
Catalysis and Chemical Reactions
- The compound and its derivatives play a role in catalytic processes. They have been used in the synthesis of various pyridine-based compounds, indicating their utility in organic synthesis and catalysis (D. Richter et al., 2009).
Drug Development and Synthesis
- In drug development, this compound serves as a key intermediate. For example, it has been used in the synthesis of p38 MAP kinase inhibitors for treating conditions like rheumatoid arthritis and psoriasis, highlighting its significance in medicinal chemistry (John Y. L. Chung et al., 2006).
Chemical Synthesis and Optimization
- The compound is also important in the chemical synthesis and optimization of various pharmaceutical intermediates. It serves as a starting material or intermediate in the synthesis of numerous drug compounds, demonstrating its versatility in organic synthesis (Geng Min, 2010).
Potential in Neuroscience Research
- There is potential for its derivatives in neuroscience research, particularly in the development of nociceptin antagonists, which are compounds that could potentially modulate pain signaling (H. Jona et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to target bacterial cytoplasmic membranes .
Mode of Action
The compound’s mode of action involves the depolarization of the bacterial cytoplasmic membrane, suggesting a dissipation of the bacterial membrane potential . This disruption of the membrane potential can inhibit essential processes in the bacteria, leading to their death.
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane can affect various cellular processes, including energy production and nutrient transport .
Result of Action
The compound shows strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria . Its action results in the death of these bacteria, making it a potential candidate for the development of novel antibacterial agents .
properties
IUPAC Name |
tert-butyl N-[(4-pyridin-2-ylpiperidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-12-16(7-10-17-11-8-16)13-6-4-5-9-18-13/h4-6,9,17H,7-8,10-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNBXYJJCGGRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Phenylphenyl)methyl]amino}acetamide](/img/structure/B3015672.png)

![2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B3015675.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone](/img/structure/B3015677.png)




![8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015686.png)


methanone](/img/structure/B3015692.png)
![3-methyl-5-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3015693.png)